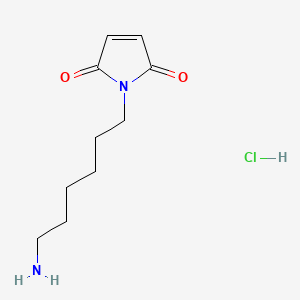

N-(6-Aminohexyl)maleimide hydrochloride

Description

The exact mass of the compound N-(6-Aminohexyl)maleimide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(6-Aminohexyl)maleimide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Aminohexyl)maleimide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKZXZBPNGWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630092 | |

| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75238-09-4 | |

| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(6-Aminohexyl)maleimide Hydrochloride: Properties, Structure, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

N-(6-Aminohexyl)maleimide hydrochloride is a versatile chemical reagent that bridges the gap between molecules, enabling the creation of complex, functional bioconjugates. Its utility stems from its bifunctional nature, possessing a thiol-reactive maleimide group and a primary amine.

Structural and Physicochemical Data

| Property | Value | Source(s) |

| Synonyms | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione hydrochloride | [1][2] |

| CAS Number | 75238-09-4 | [1][2] |

| Molecular Formula | C₁₀H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 232.71 g/mol | |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 171.0 to 175.0 °C | [2] |

| Purity | >98.0% (typically analyzed by HPLC) | [2] |

| Storage Conditions | Store at -20°C under an inert gas like argon, protected from moisture and light.[4] |

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous buffers, a critical feature for its use in biological applications.[3]

Chemical Structure

The structure of N-(6-Aminohexyl)maleimide hydrochloride is defined by three key components: the maleimide ring, the hexyl spacer, and the terminal primary amine (as a hydrochloride salt).

Caption: Chemical structure of N-(6-Aminohexyl)maleimide hydrochloride.

The Cornerstone of Bioconjugation: The Maleimide-Thiol Reaction

The primary utility of N-(6-Aminohexyl)maleimide hydrochloride lies in the specific and efficient reaction of its maleimide group with sulfhydryl (thiol) groups, predominantly found on cysteine residues within proteins and peptides.[][6] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the molecules.[7][8]

Reaction Mechanism and Causality

The maleimide-thiol reaction is highly chemoselective within a specific pH range.[7] The underlying principle is the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring.

Caption: The Maleimide-Thiol Conjugation Reaction.

Expertise in Action: The Criticality of pH Control

The recommended pH range of 6.5 to 7.5 for maleimide-thiol conjugation is a carefully chosen compromise.[9] Here's the causality:

-

Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, as the thiol group (-SH) remains largely protonated. This significantly slows down the rate of the desired conjugation reaction.

-

Above pH 7.5: While the concentration of the thiolate anion increases, a competing and undesirable side reaction, the hydrolysis of the maleimide ring, accelerates significantly.[9] Hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, rendering the crosslinker useless for conjugation.[9]

At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[9]

Stability of the Thioether Linkage: A Point of Consideration

While the thioether bond formed is generally stable, it's crucial to understand that the initial succinimide thioether adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[10][11] This is particularly relevant in vivo where high concentrations of small-molecule thiols like glutathione can facilitate this exchange.[11]

Furthermore, the succinimide ring itself is susceptible to hydrolysis over time, which can introduce heterogeneity into the bioconjugate population.[12][13] This hydrolysis can be catalyzed by certain agents and is influenced by the local microenvironment of the protein.[12][13] Interestingly, while hydrolysis of the unreacted maleimide is detrimental, post-conjugation hydrolysis of the succinimide ring can be beneficial, as the resulting ring-opened structure is more stable and less prone to the retro-Michael reaction.[14][15]

Applications in Research and Drug Development

The unique properties of N-(6-Aminohexyl)maleimide hydrochloride make it an invaluable tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): This is a cornerstone application where the maleimide group links a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[][7][10] The hexylamino group can be used to attach the drug molecule.

-

Protein Labeling: Researchers use this crosslinker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.[6][7]

-

Surface Functionalization: It is used to immobilize proteins or peptides onto surfaces for applications in biosensors and diagnostic arrays.[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure successful conjugation.

Protocol 1: General Protein-Thiol Conjugation

This protocol outlines the fundamental steps for conjugating N-(6-Aminohexyl)maleimide hydrochloride to a protein containing accessible cysteine residues.

Materials:

-

Protein with free thiol groups in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5).

-

N-(6-Aminohexyl)maleimide hydrochloride.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction buffer (e.g., PBS, pH 7.0-7.5).

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

-

Desalting column for purification.

Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Immediately remove the reducing agent using a desalting column, as it will react with the maleimide.

-

Maleimide Stock Solution Preparation: Dissolve N-(6-Aminohexyl)maleimide hydrochloride in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM). It is crucial to prepare this solution fresh and avoid aqueous stock solutions for long-term storage to prevent hydrolysis.[9]

-

Conjugation Reaction:

-

Quenching: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted maleimide and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy (to determine the degree of labeling if the tag has a chromophore), and mass spectrometry.

Caption: Experimental workflow for protein-thiol conjugation.

Safety and Handling

N-(6-Aminohexyl)maleimide hydrochloride is classified as a skin and eye irritant.[4]

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][16]

-

First Aid:

Conclusion

N-(6-Aminohexyl)maleimide hydrochloride is a powerful and versatile tool in the bioconjugation toolbox. Its reliable and selective reactivity with thiols has cemented its role in the development of advanced therapeutics like ADCs and sophisticated research reagents. A thorough understanding of its chemical properties, the nuances of the maleimide-thiol reaction, and careful optimization of reaction conditions are paramount to harnessing its full potential. By following well-designed and self-validating protocols, researchers can confidently employ this crosslinker to forge novel molecular constructs that drive innovation in medicine and the life sciences.

References

-

Rainey, M. A., & Raines, R. T. (2010). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science, 19(9), 1823-1828. Retrieved from [Link]

-

Alves, B., Barbas, C. F., & Bernardes, G. J. L. (2018). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 24(72), 19134-19145. Retrieved from [Link]

-

Patterson, J. T., Asano, S., & Barbas, C. F. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2416-2422. Retrieved from [Link]

-

Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. Retrieved from [Link]

-

Baker, J. R., & Chudasama, V. (2016). Minireview: Self-hydrolysing maleimides. UCL Discovery. Retrieved from [Link]

-

Raines, R. T. (2011). Catalysis of imido group hydrolysis in a maleimide conjugate. ResearchGate. Retrieved from [Link]

-

Kubitz, L., et al. (2021). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Angewandte Chemie International Edition, 60(19), 10833-10839. Retrieved from [Link]

-

Helmer, R., et al. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(26), 7673-7677. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of N-(6-Aminohexyl)maleimide in Bioconjugation. Retrieved from [Link]

-

St-Pierre, J. P., et al. (2017). Bioorthogonal protein-DNA conjugation methods for force spectroscopy. Scientific Reports, 7, 4396. Retrieved from [Link]

-

Gout, E., et al. (2020). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 31(5), 1225-1246. Retrieved from [Link]

-

Wall, A., et al. (2020). One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv. Retrieved from [Link]

-

AxisPharm. (n.d.). N-(6-Aminohexyl)maleimide TFA salt. Retrieved from [Link]

-

PubChem. (n.d.). N-(6-Aminohexyl)-phthalimide HCl. Retrieved from [Link]

-

Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(36), 9943-9948. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Retrieved from [Link]

-

Hermanson, G. T. (2013). Advances in Bioconjugation. Bioconjugate Chemistry, 24(9), 1475-1483. Retrieved from [Link]

-

Creative Biolabs. (n.d.). N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker. Retrieved from [Link]

-

G, S. R., & Sumerlin, B. S. (2011). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. ResearchGate. Retrieved from [Link]

Sources

- 1. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Buy N-(6-Aminohexyl)-phthalimide HCl [smolecule.com]

- 4. tcichemicals.com [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. creativepegworks.com [creativepegworks.com]

- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. fishersci.com [fishersci.com]

N-(6-Aminohexyl)maleimide hydrochloride solubility in DMSO vs water

An In-Depth Technical Guide to the Solubility and Handling of N-(6-Aminohexyl)maleimide Hydrochloride for Bioconjugation Applications

Abstract

N-(6-Aminohexyl)maleimide hydrochloride is a heterobifunctional crosslinker of paramount importance in bioconjugation, enabling the linkage of biomolecules through precise, thiol-specific chemistry.[1][2] Its utility, however, is critically dependent on correct handling and an astute choice of solvent. This guide provides a detailed analysis of the solubility and stability of N-(6-Aminohexyl)maleimide hydrochloride in the two most common solvents used in bioconjugation: Dimethyl Sulfoxide (DMSO) and water. We will explore the underlying chemical principles governing its behavior in each solvent, present a comparative analysis, and provide robust, field-tested protocols to ensure the success and reproducibility of conjugation reactions.

Physicochemical Profile of N-(6-Aminohexyl)maleimide Hydrochloride

Understanding the molecular architecture of N-(6-Aminohexyl)maleimide hydrochloride is fundamental to appreciating its function and solubility characteristics. The molecule is comprised of three key components: a thiol-reactive maleimide group, a flexible 6-carbon (hexyl) spacer, and a primary amine, which is protonated as a hydrochloride salt.[1][3]

The maleimide group is an α,β-unsaturated carbonyl system that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups found in cysteine residues of proteins.[4] This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions to form a stable covalent thioether bond.[5] The 6-aminohexyl linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity, and contributes to the solubility of the conjugate.[1][6] The hydrochloride salt form significantly enhances the compound's stability in solid form and its solubility in aqueous media.[3][7]

| Property | Value | Source |

| Synonym | 1-(6-aminohexyl)-1H-pyrrole-2,5-dione hydrochloride | |

| CAS Number | 75238-09-4 | [8] |

| Molecular Formula | C₁₀H₁₇ClN₂O₂ | [8] |

| Molecular Weight | 232.71 g/mol | [8] |

| Melting Point | ~173 °C | [9] |

| Storage Temperature | -20°C, under inert gas |

Solubility in Aqueous Systems: A Double-Edged Sword

The presence of the hydrochloride salt makes N-(6-Aminohexyl)maleimide hydrochloride readily soluble in aqueous buffers. The protonated amine group is highly polar, interacting favorably with water molecules. This property is advantageous as most bioconjugation reactions involving proteins are performed in aqueous environments. However, this solubility comes with a significant caveat: the instability of the maleimide ring in water.

The Inevitable Challenge of Hydrolysis

In an aqueous environment, the maleimide ring is susceptible to hydrolysis, a chemical reaction with water that results in the opening of the imide ring.[10][11] This process forms a maleamic acid derivative, which is completely unreactive towards thiol groups.[11] The rate of this detrimental hydrolysis is highly dependent on pH, increasing significantly under neutral to alkaline conditions (pH > 7).[10][12]

The consequence of hydrolysis is a direct reduction in the concentration of the active crosslinker, leading to lower conjugation efficiency, poor reproducibility, or even complete reaction failure.[11] Therefore, prolonged exposure of the maleimide to aqueous solutions prior to the conjugation reaction must be strictly avoided.[11]

Best Practices for Aqueous Solutions

Given the risk of hydrolysis, the following principles are critical:

-

Do Not Store in Aqueous Buffers: Never prepare aqueous stock solutions of N-(6-Aminohexyl)maleimide hydrochloride for storage.[10]

-

Prepare Fresh: Aqueous solutions containing the maleimide should be made immediately before they are added to the reaction mixture.[10][13]

-

Control pH: The thiol-maleimide conjugation should be performed in a pH range of 6.5-7.5. This range offers the best compromise between the rate of the desired thiol reaction and the rate of the undesired hydrolysis side reaction.[4][10] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the conjugation. Above pH 7.5, both hydrolysis and reactivity towards primary amines (e.g., lysine residues) increase, compromising selectivity.[4][10]

Solubility in DMSO: The Solvent of Choice for Stability

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, meaning it has a high dielectric constant and polarity but lacks acidic protons.[14] This property makes it an exceptional solvent for a wide range of organic molecules, including N-(6-Aminohexyl)maleimide hydrochloride.[14][15]

Ensuring Maleimide Integrity

The most significant advantage of DMSO is its non-reactive nature towards the maleimide group. As an aprotic solvent, it does not participate in hydrolysis. This chemical inertness ensures that the maleimide ring remains intact and fully reactive. For this reason, anhydrous (dry) DMSO is the universally recommended solvent for preparing stable, concentrated stock solutions of maleimide-based reagents.[10][11] These stock solutions can then be added in small volumes to the aqueous reaction buffer, minimizing the maleimide's exposure time to water before it can react with its intended thiol target.

Practical Considerations for DMSO

-

Use Anhydrous Grade: To prevent the introduction of water that could cause slow hydrolysis over time, always use a high-purity, anhydrous grade of DMSO for preparing stock solutions.

-

Storage: While DMSO solutions are far more stable than aqueous ones, for long-term storage, they should be aliquoted and stored at -20°C to prevent degradation from repeated freeze-thaw cycles and accidental moisture contamination.[10]

Comparative Analysis and Strategic Recommendations

The choice of solvent is not merely a matter of dissolution but a strategic decision that directly impacts the integrity and reactivity of the crosslinker.

| Parameter | Water / Aqueous Buffer | Dimethyl Sulfoxide (DMSO) |

| Primary Function | Reaction Medium | Stock Solution Solvent |

| Solubility | Good, enhanced by the HCl salt form.[7] | Excellent for the organic structure.[14] |

| Maleimide Stability | Poor. Rapid hydrolysis, especially at pH ≥ 7.5.[10][11] | Excellent. Aprotic nature prevents hydrolysis.[10] |

| Recommended Use | As the buffered reaction medium for the biomolecule (e.g., protein). The maleimide should be introduced into the buffer immediately before reaction. | To prepare concentrated, stable stock solutions of the maleimide reagent. |

| Key Precaution | IMMEDIATE USE ONLY. Do not store.[10][11] | Use anhydrous grade to prevent moisture contamination. |

This leads to a clear and reliable workflow for any researcher using this compound.

Experimental Protocols

Protocol: Preparation of a Stable Stock Solution in DMSO

This protocol describes the preparation of a 25 mM stock solution of N-(6-Aminohexyl)maleimide hydrochloride in anhydrous DMSO.

Materials:

-

N-(6-Aminohexyl)maleimide hydrochloride (MW: 232.71 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated precision balance and vortex mixer

Procedure:

-

Equilibration: Remove the vial of N-(6-Aminohexyl)maleimide hydrochloride from -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[13]

-

Weighing: Tare a clean, dry microcentrifuge tube. Carefully weigh approximately 2.33 mg of the reagent into the tube. (Calculation: 2.33 mg / 232.71 mg/mmol = 0.01 mmol).

-

Dissolution: Using a calibrated micropipette, add 400 µL of anhydrous DMSO to the tube. (Calculation: 0.01 mmol / 0.400 L = 0.025 mol/L = 25 mM).

-

Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

-

Storage: For immediate use, proceed to the conjugation protocol. For long-term storage, aliquot the solution into smaller volumes in fresh, tightly sealed tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Thiol-Maleimide Conjugation to a Protein

This protocol provides a general method for labeling a cysteine-containing protein. Molar excess and reaction times may need optimization for specific proteins.

Materials:

-

Protein solution with free cysteine(s)

-

25 mM N-(6-Aminohexyl)maleimide hydrochloride stock solution in DMSO (from Protocol 5.1)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2. (Ensure the buffer is free of primary amines and thiols).[10]

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein has disulfide bonds that need to be labeled, they must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed.

-

Molar Ratio Calculation: Determine the desired molar excess of the maleimide reagent over the protein. A 10- to 20-fold molar excess is a common starting point.

-

Example: For 1 mL of a 5 µM protein solution, you need 5 nmol of protein. For a 20-fold excess, you need 100 nmol of maleimide.

-

-

Initiate Reaction: Calculate the volume of the 25 mM DMSO stock solution needed.

-

Example: Volume = 100 nmol / 25 mM = 100 nmol / 25,000 nmol/mL = 0.004 mL = 4 µL.

-

-

Add the calculated volume (4 µL) of the maleimide-DMSO stock solution to the protein solution (1 mL). Mix gently but thoroughly by pipetting or brief, low-speed vortexing.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

-

Purification: Remove the excess, unreacted maleimide reagent and byproducts from the labeled protein using a desalting column or dialysis against a suitable buffer.

Conclusion

The successful application of N-(6-Aminohexyl)maleimide hydrochloride in bioconjugation hinges on a clear understanding of its solvent-dependent stability. While its hydrochloride salt form imparts aqueous solubility, the inherent reactivity of water towards the maleimide group makes aqueous solutions ephemeral and unsuitable for storage. Anhydrous DMSO is the superior solvent for preparing stable, concentrated stock solutions, preserving the crucial thiol-reactivity of the maleimide. By adopting the workflow of preparing stock solutions in DMSO and adding them to buffered aqueous solutions of biomolecules only at the moment of reaction, researchers can ensure maximal conjugation efficiency, experimental reproducibility, and the overall integrity of their valuable bioconjugates.

References

-

Rainbolt, N. E., & Rabideau, A. E. (2013). Catalysis of imido-group hydrolysis in a maleimide conjugate. PLoS ONE, 8(5), e64138. [Link]

-

Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Keppler, B. K. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemistryOpen, 9(11), 1126–1130. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of N-(6-Aminohexyl)maleimide in Bioconjugation. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Creative Biolabs. (n.d.). N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker. Creative Biolabs. [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. The University of Sydney. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(6-Aminohexyl)maleimide: A Key Reagent for Protein Labeling. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Buy N-(6-Aminohexyl)-phthalimide HCl [smolecule.com]

- 8. 75238-09-4 CAS MSDS (N-(6-Aminohexyl)maleimide hydrochloride salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 [sigmaaldrich.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of N-(6-Aminohexyl)maleimide Hydrochloride with Cysteine Sulfhydryl Groups

Introduction: The Maleimide-Thiol Reaction as a Cornerstone of Bioconjugation

For researchers, scientists, and professionals in drug development, the precise and stable covalent modification of biomolecules is a foundational requirement. Among the arsenal of bioconjugation chemistries, the reaction between a maleimide and the sulfhydryl (thiol) group of a cysteine residue stands out for its high selectivity, efficiency under mild physiological conditions, and rapid kinetics.[1] This guide provides a comprehensive exploration of this powerful reaction, with a specific focus on the utility and reactivity profile of N-(6-Aminohexyl)maleimide hydrochloride.

This reagent is a bifunctional crosslinker, featuring a thiol-reactive maleimide group at one end and a primary amine at the terminus of a flexible hexyl linker. This structure allows for the straightforward conjugation to cysteine-containing biomolecules, while presenting a primary amine for subsequent functionalization or for modulating the physicochemical properties of the resulting conjugate. This document will delve into the core mechanism, critical reaction parameters, potential side reactions, and detailed protocols, providing the technical insight necessary for the successful design and execution of conjugation strategies.

Core Reaction Mechanism: A Michael Addition

The fundamental chemistry governing the reactivity of N-(6-Aminohexyl)maleimide with a cysteine sulfhydryl group is a Michael addition reaction.[1] In this mechanism, the deprotonated thiol group (thiolate anion, R-S⁻), acting as a potent nucleophile, attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond.[1] This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1]

The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the rate of reaction with thiols is approximately 1,000 times faster than with amines, ensuring a high degree of specificity for cysteine residues over other nucleophilic amino acid side chains, such as the ε-amino group of lysine.[2][3]

Sources

- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Long-Term Storage and Stability of N-(6-Aminohexyl)maleimide Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. N-(6-Aminohexyl)maleimide hydrochloride is a critical bifunctional linker, prized for its role in bioconjugation by covalently linking molecules to thiol groups on proteins, peptides, and other surfaces. However, the inherent reactivity of the maleimide group, which makes it so useful, also renders it susceptible to degradation. This guide provides a comprehensive overview of the factors influencing the long-term stability of N-(6-Aminohexyl)maleimide hydrochloride, recommended storage conditions, and analytical methods for assessing its purity and degradation. Our aim is to equip you with the technical knowledge and practical insights necessary to ensure the reliability and reproducibility of your experiments.

Fundamental Properties and Inherent Instabilities

N-(6-Aminohexyl)maleimide hydrochloride is a white to light yellow crystalline powder. Its structure comprises a reactive maleimide ring and a primary amine at the terminus of a hexyl spacer, with the amine protonated as a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media compared to its free amine counterpart.

The primary locus of instability is the maleimide ring, an electrophilic Michael acceptor. Its reactivity is a double-edged sword; while it allows for efficient thiol conjugation, it is also prone to degradation through several pathways.

Hydrolysis of the Maleimide Ring

The most significant degradation pathway for N-(6-Aminohexyl)maleimide hydrochloride, particularly in the presence of moisture, is the hydrolysis of the maleimide ring. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the imide, leading to ring-opening and the formation of a non-reactive maleamic acid derivative.[1] Once the ring is opened, the compound can no longer participate in the desired Michael addition reaction with thiols, leading to a loss of conjugation efficiency or complete reaction failure.[1]

The rate of this hydrolysis is highly dependent on pH. Under acidic to neutral conditions (pH < 7.5), the maleimide group is relatively stable. However, under neutral to alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly.[1]

Caption: Hydrolysis of the maleimide ring to its inactive maleamic acid form.

Solid-State Stability Considerations

While hydrolysis is most rapid in solution, it can also occur in the solid state, particularly if the compound is exposed to atmospheric moisture. Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. This absorbed water can then facilitate the slow hydrolysis of the maleimide ring even during storage.

Thermal stress is another critical factor. While specific data on the thermal decomposition of solid N-(6-Aminohexyl)maleimide hydrochloride is limited, studies on N-substituted maleimide polymers indicate that the imide ring itself is generally stable up to high temperatures (around 300-320°C).[2] However, lower temperatures can still accelerate solid-state reactions, especially in the presence of impurities or absorbed moisture.

Exposure to light, particularly UV light, can also potentially lead to degradation through photo-induced reactions, such as [2+2] photocycloadditions, although this is more extensively studied for conjugated maleimides.[3][4]

Recommended Long-Term Storage and Handling

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The primary goal is to minimize exposure to moisture, elevated temperatures, and light.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised for maximizing the shelf-life of N-(6-Aminohexyl)maleimide hydrochloride:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of all potential degradation reactions.[4] |

| Atmosphere | Inert Gas (e.g., Argon) | Displaces atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation.[4] |

| Light | Protect from light | Prevents potential photochemical degradation. |

| Container | Tightly sealed, desiccated | Prevents ingress of moisture. |

Handling Procedures

Proper handling is as crucial as correct storage to maintain the integrity of the reagent.

-

Aliquoting: Upon receipt, it is best practice to aliquot the compound into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to ambient conditions, reducing the cumulative exposure to moisture and temperature fluctuations.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the required amount quickly in a low-humidity environment if possible.

-

Solution Preparation: Solutions of N-(6-Aminohexyl)maleimide hydrochloride should be prepared fresh immediately before use. Do not store the compound in aqueous solutions, especially in buffers with a pH above 7.5, as hydrolysis will occur.[5] For applications requiring a non-aqueous stock solution, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable solvents. These stock solutions should also be stored at -20°C under an inert atmosphere and used as quickly as possible.

Stability Assessment and Quality Control

Regularly assessing the purity and stability of N-(6-Aminohexyl)maleimide hydrochloride is crucial, especially for long-term studies or when using older batches of the reagent. Several analytical techniques can be employed for this purpose.

Analytical Methods for Purity and Degradation Analysis

| Analytical Method | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of degradation products. A stability-indicating method can be developed to separate the intact compound from its degradants. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the compound and identification of degradation products by analyzing chemical shifts. The disappearance of the characteristic maleimide proton signal can indicate hydrolysis. |

| Differential Scanning Calorimetry (DSC) | Provides information on the melting point and thermal stability of the solid compound. Changes in the thermogram can indicate the presence of impurities or degradation. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and can be used to identify degradation products, often in conjunction with HPLC (LC-MS). |

Experimental Protocol: Stability-Indicating HPLC Method

The following is a general protocol for developing a stability-indicating HPLC method to assess the purity of N-(6-Aminohexyl)maleimide hydrochloride and detect its primary hydrolytic degradation product, the maleamic acid.

Objective: To separate and quantify N-(6-Aminohexyl)maleimide hydrochloride from its maleamic acid degradation product.

Materials:

-

N-(6-Aminohexyl)maleimide hydrochloride standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or Formic Acid

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Standard Preparation:

-

Prepare a stock solution of N-(6-Aminohexyl)maleimide hydrochloride in Mobile Phase A (e.g., 1 mg/mL).

-

Create a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).

-

-

Forced Degradation (for method validation):

-

To generate the maleamic acid degradation product, dissolve a small amount of the compound in a buffer at pH 8.5 and incubate at room temperature for several hours. Neutralize the solution before injection.

-

-

Chromatographic Conditions (starting point, may require optimization):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (where the maleimide and its degradation product should absorb)

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

-

Analysis:

-

Inject the standard, the degraded sample, and any test samples.

-

The maleamic acid, being more polar due to the free carboxylic acid, is expected to elute earlier than the parent maleimide compound.

-

Purity can be calculated based on the peak area percentage of the intact N-(6-Aminohexyl)maleimide hydrochloride.

-

Caption: Workflow for stability assessment using a stability-indicating HPLC method.

Conclusion: A Proactive Approach to Reagent Integrity

The stability of N-(6-Aminohexyl)maleimide hydrochloride is a critical factor that directly impacts the success of bioconjugation strategies in research and drug development. While its reactive maleimide moiety is key to its function, it is also the primary source of its instability, with hydrolysis to the corresponding maleamic acid being the main degradation pathway.

By understanding the chemical principles of its degradation and implementing rigorous storage and handling protocols, researchers can significantly extend the shelf-life and ensure the consistent performance of this vital reagent. A proactive approach, incorporating proper storage, careful handling, and routine analytical verification, is the best strategy to maintain the scientific integrity of experiments relying on N-(6-Aminohexyl)maleimide hydrochloride. This diligence will ultimately contribute to more reliable and reproducible scientific outcomes.

References

- Rainey, R. N., et al. (2007). Catalysis of imido-group hydrolysis in a maleimide conjugate. Journal of the American Chemical Society, 129(26), 8086–8087.

- Yoshida, S., et al. (1989). Effects of Imide and Acid Anhydride Groups on the Thermal Degradation of N-Substituted Maleimide-α-Methylstyrene and Maleic Anhydride-a-Methylstyrene Copolymers. Nippon Kagaku Kaishi, 1989(8), 1363-1369.

- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.

- Nair, D. P., et al. (2014). Photoinduced Transformations with Diverse Maleimide Scaffolds. Accounts of Chemical Research, 47(3), 899-910.

-

European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products. [Link]

- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(6-Aminohexyl)maleimide Hydrochloride for Advanced Bioconjugation

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate crosslinking reagent is a critical determinant of experimental success. This guide provides a comprehensive technical overview of N-(6-Aminohexyl)maleimide hydrochloride (CAS No. 75238-09-4), a versatile heterobifunctional crosslinker. We will delve into its core chemical principles, field-proven applications, and detailed protocols to empower you to leverage this reagent with precision and confidence.

Core Characteristics and Physicochemical Properties

N-(6-Aminohexyl)maleimide hydrochloride is a molecule engineered for targeted bioconjugation.[1] Its structure features two key reactive moieties: a maleimide group and a primary amine, separated by a six-carbon hexyl spacer.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a crucial attribute for biological applications.[3]

Key Technical Data

A summary of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 75238-09-4 | [4][5] |

| Molecular Formula | C₁₀H₁₆N₂O₂·HCl | |

| Molecular Weight | 232.71 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [5] |

| Purity | Typically >98% (HPLC) | [4][5] |

| Melting Point | 171.0 to 175.0 °C | [5] |

| Storage Conditions | Store at -20°C under an inert gas like argon. | [4][6] |

It is imperative to store the reagent under the recommended conditions to prevent hydrolysis of the maleimide group and maintain its reactivity.[7]

The Chemistry of Maleimide-Thiol Conjugation: A Tale of Specificity

The power of N-(6-Aminohexyl)maleimide lies in the highly specific and efficient reaction between its maleimide group and the sulfhydryl (thiol) group of a cysteine residue.[1][8] This reaction, a Michael addition, proceeds readily under mild physiological conditions, typically at a pH range of 6.5-7.5.[7][8]

At this pH, the thiol group is sufficiently nucleophilic to attack one of the double-bonded carbons of the maleimide ring.[7] This specificity is a significant advantage, as it minimizes undesirable side reactions with other nucleophilic groups like amines, which are abundant in proteins.[8] The reaction results in the formation of a stable, covalent thioether bond, ensuring the integrity of the resulting bioconjugate in biological environments.[8][9]

The primary amine on the opposite end of the hexyl spacer provides a secondary site for conjugation.[1][10] This "handle" can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, allowing for the creation of more complex biomolecular constructs.[10] The hexyl spacer itself offers flexibility and enhances the solubility of the final conjugate.[1][2]

Experimental Workflow: From Reagent Preparation to Purified Conjugate

Achieving successful conjugation requires careful attention to procedural details. The following is a generalized, field-proven protocol for labeling a thiol-containing protein with N-(6-Aminohexyl)maleimide hydrochloride.

Step-by-Step Protocol

-

Prepare the Protein Solution :

-

Dissolve the protein containing free sulfhydryl groups in a suitable amine-free buffer at a pH of 7.0-7.5.[7] Recommended buffers include phosphate-buffered saline (PBS) or HEPES.[11] The protein concentration should typically be between 1-10 mg/mL.[7]

-

Causality Insight : Maintaining the pH between 6.5 and 7.5 is crucial. Higher pH levels (>7.5) can lead to non-specific reactions with primary amines and increase the rate of maleimide hydrolysis, reducing conjugation efficiency.[7]

-

-

Optional: Reduction of Disulfide Bonds :

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[12]

-

Treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.

-

Causality Insight : TCEP is often preferred over DTT (dithiothreitol) because it does not contain a thiol group itself and therefore does not need to be removed prior to the addition of the maleimide reagent. If DTT is used, it must be removed by dialysis or desalting before proceeding.

-

-

Prepare the Maleimide Stock Solution :

-

Equilibrate the vial of N-(6-Aminohexyl)maleimide hydrochloride to room temperature before opening to prevent moisture condensation.[7]

-

Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous solvent such as DMSO or DMF.[11] This solution should be prepared immediately before use as maleimides are susceptible to hydrolysis in aqueous environments.[7]

-

-

Perform the Conjugation Reaction :

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring or vortexing.[11] The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

-

-

Purify the Conjugate :

-

Characterize the Conjugate :

-

Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can be quantified using spectrophotometric methods.[11]

-

Applications in Research and Drug Development

The unique properties of N-(6-Aminohexyl)maleimide hydrochloride make it a valuable tool in a wide array of applications:

-

Antibody-Drug Conjugates (ADCs) : This reagent can be used to link cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1]

-

Protein Labeling : It enables the attachment of fluorescent dyes, biotin, or enzymes to proteins for use in diagnostic assays and imaging studies.[1][13]

-

Surface Immobilization : Proteins can be tethered to surfaces functionalized with amine-reactive groups via the free amine of the crosslinker, which is useful in the development of biosensors and microarrays.[10]

-

Peptide Modification : It is used to cyclize or label peptides containing cysteine residues.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Identification : N-(6-Aminohexyl)maleimide hydrochloride is classified as causing skin and serious eye irritation.[14] It may also be harmful if swallowed and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, eye protection, and a lab coat when handling this compound.[14]

-

Handling : Avoid creating dust.[15] Use in a well-ventilated area or under a fume hood.[14] Wash hands thoroughly after handling.[14]

-

First Aid :

-

Skin Contact : Wash off with plenty of water. If irritation occurs, seek medical attention.[14]

-

Eye Contact : Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[14]

-

Inhalation : Move the person to fresh air.[14]

-

Ingestion : Rinse mouth and seek medical attention.

-

Conclusion

N-(6-Aminohexyl)maleimide hydrochloride is a powerful and versatile heterobifunctional crosslinker that offers high specificity and efficiency for bioconjugation. By understanding its chemical properties, reaction mechanism, and proper handling procedures, researchers can confidently employ this reagent to create novel and robust biomolecular conjugates for a wide range of applications in biotechnology and medicine. The stability of the resulting thioether bond, coupled with the flexibility of the hexyl spacer and the secondary reactivity of the amine group, ensures its place as a cornerstone reagent in the bioconjugation toolkit.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of N-(6-Aminohexyl)maleimide in Bioconjugation. [Link]

-

Autechaux. Buy N-(6-Aminohexyl)-phthalimide HCl. [Link]

-

Sigma-Aldrich. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 (Chinese). [Link]

-

AxisPharm. N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3. [Link]

-

PubMed. (2002). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Maleimide Chemistry for Advanced Bioconjugation. [Link]

-

National Institutes of Health (NIH). Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. [Link]

-

Creative Biolabs. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3 | AxisPharm [axispharm.com]

- 3. Buy N-(6-Aminohexyl)-phthalimide HCl [smolecule.com]

- 4. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 [sigmaaldrich.com]

- 5. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. N-(6-Aminohexyl)maleimide Hydrochloride | 75238-09-4 [sigmaaldrich.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 11. biotium.com [biotium.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Understanding the maleimide group's selectivity for thiols over amines.

An In-Depth Technical Guide to the Maleimide Group's Selectivity for Thiols Over Amines

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of bioconjugation, the reaction between a maleimide and a thiol is a cornerstone technology, prized for its efficiency, selectivity, and mild reaction conditions.[1][2] This chemistry is fundamental to the construction of complex biomolecules, from fluorescently labeled proteins for research to targeted antibody-drug conjugates (ADCs) for therapeutic applications.[3][4][5] The remarkable success of this method hinges on the maleimide group's pronounced preference for reacting with sulfhydryl (thiol) groups, particularly those of cysteine residues, over the much more abundant amine groups of lysine residues.[6][7]

This guide provides a comprehensive exploration of the chemical principles governing this selectivity. We will delve into the reaction mechanism, dissect the critical parameters that researchers must control, and provide field-proven protocols to achieve highly specific and stable bioconjugates. This document is intended for researchers, scientists, and drug development professionals who seek to master this powerful conjugation technique by understanding its underlying chemistry.

The Core Mechanism: A Tale of Two Nucleophiles

The foundational chemistry of the maleimide-thiol reaction is a Michael addition .[1][2] The maleimide contains an electron-deficient carbon-carbon double bond, making it an excellent "Michael acceptor." A nucleophile, in this case, the thiol group, attacks one of these carbons, resulting in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[1][8]

The selectivity of this reaction for a thiol (from cysteine) over an amine (from lysine) is not absolute but is kinetically controlled. The key to this control lies in the interplay between the nucleophilicity of the reacting species and the pH of the environment.

The Decisive Role of pH in Determining Reactivity

The true nucleophile in the thiol-maleimide reaction is not the protonated thiol (R-SH) but its deprotonated, anionic form, the thiolate (R-S⁻).[9] Similarly, for an amine to be nucleophilic, it must be in its unprotonated form (R-NH₂), not its protonated ammonium form (R-NH₃⁺). The concentration of these reactive, unprotonated species is dictated by their respective pKa values and the pH of the solution.

-

Cysteine Thiol Group: The pKa of the cysteine sulfhydryl group is typically around 8.3-8.6.

-

Lysine ε-Amine Group: The pKa of the lysine side-chain amine is significantly higher, around 10.5.

The optimal pH range for a selective thiol-maleimide conjugation is 6.5 to 7.5 .[10][11][12] In this "Goldilocks" window:

-

A sufficient, albeit small, fraction of the thiol groups exists as the highly reactive thiolate anion.

-

The vast majority of amine groups are protonated (R-NH₃⁺) and thus non-nucleophilic and non-reactive.

This difference in available nucleophiles is the primary reason for the reaction's selectivity. At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][2][10]

-

Below pH 6.5: The concentration of the reactive thiolate anion becomes too low, and the reaction rate slows dramatically.[1][9]

-

Above pH 7.5: The concentration of the unprotonated, nucleophilic amine (R-NH₂) begins to increase, leading to a competitive aza-Michael addition reaction. This results in a loss of selectivity and the formation of undesirable side-products.[10][11][12]

Visualizing the Reaction Pathway

The diagram below illustrates the core mechanism of the thiol-maleimide conjugation.

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

Critical Parameters for Successful Conjugation

Achieving high yield and specificity requires careful control of several experimental variables. The causality behind these choices is critical for robust and reproducible results.

| Parameter | Optimal Range/Value | Rationale & Field-Proven Insights | Supporting Sources |

| pH | 6.5 - 7.5 | This range is the most critical parameter. It balances sufficient thiol reactivity (as the thiolate anion) with minimal competing amine reactivity and maleimide hydrolysis. Outside this window, selectivity is compromised. | [1][10][11][12] |

| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[1][13] Lower temperatures can reduce the rate of maleimide hydrolysis, which is a competing side reaction, but will also slow the primary conjugation reaction. | [1][13][14] |

| Molar Ratio | 10-20x molar excess of maleimide reagent | A molar excess of the maleimide-containing reagent is used to drive the reaction to completion, especially when labeling precious protein samples. The exact ratio is a starting point and should be optimized for each specific system. | [13][15] |

| Solvent | Aqueous Buffer (PBS, HEPES, Tris) | The reaction proceeds efficiently in aqueous buffers. For maleimide reagents with poor water solubility, a stock solution can be prepared in a dry, water-miscible organic solvent like DMSO or DMF and added to the aqueous protein solution. | [13][14][16] |

| Additives | EDTA (Optional) | Including 1-5 mM EDTA in the buffer can chelate divalent metal ions that can catalyze the oxidation of thiols to non-reactive disulfide bonds. | [11] |

Navigating Potential Side Reactions

A thorough understanding of potential side reactions is essential for troubleshooting and ensuring the integrity of the final conjugate. These reactions are often unavoidable but can be managed and minimized through careful protocol design.

Maleimide Hydrolysis

In aqueous solutions, the maleimide ring can be opened by hydrolysis to form a non-reactive maleamic acid.[10][14] This reaction is a primary cause of low conjugation efficiency.

-

Causality: The rate of hydrolysis is highly pH-dependent, increasing significantly above pH 7.5.[11][14][17]

-

Mitigation Strategy: Always prepare aqueous solutions of maleimide reagents immediately before use.[9][12] Store stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) at -20°C.[14][15]

Retro-Michael Reaction (Reversibility)

The thioether bond formed is not perfectly stable and can undergo a retro-Michael reaction, reforming the original thiol and maleimide.[2][10] In a biological context, the released maleimide can then react with other thiols, such as glutathione, leading to "payload migration" in ADCs.[9][10]

-

Causality: This equilibrium reaction is a known liability of the thiosuccinimide linkage.[5][18]

-

Mitigation Strategy: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed under slightly alkaline conditions (pH 8.5-9.0).[14][19] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[10][19]

Thiazine Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the initial thioether adduct can undergo an intramolecular rearrangement. The N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring.[8][20]

-

Causality: This rearrangement is driven by the proximity of the N-terminal amine to the newly formed succinimide ring and is accelerated at neutral to basic pH.[20][21]

-

Mitigation Strategy: If this rearrangement is undesirable, perform the conjugation at a lower pH (e.g., 6.5) to slow the rate or avoid designs that utilize an N-terminal cysteine with a free amino group.[20]

Visualizing the Competing Pathways

Caption: Key reaction pathways in maleimide chemistry, including side reactions.

Field-Proven Experimental Protocols

The following protocols provide a self-validating framework for performing and stabilizing a maleimide conjugation reaction.

Protocol 1: General Procedure for Maleimide Labeling of Protein Thiols

This protocol outlines the essential steps for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.

1. Materials & Buffer Preparation:

- Protein: Prepare a solution of the protein to be labeled at 1-10 mg/mL.[13]

- Conjugation Buffer: Use a degassed, thiol-free buffer at pH 7.0-7.5. Recommended buffers include 1x PBS, 100 mM HEPES, or 100 mM Tris.[16] Degas the buffer by vacuum application or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent thiol oxidation.[13]

- Maleimide Reagent: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This stock should be prepared fresh, but can be stored at -20°C for up to a month if properly sealed to prevent moisture contamination.[15]

- (Optional) Reducing Agent: 1 M TCEP (Tris(2-carboxyethyl)phosphine) stock solution. TCEP is preferred over DTT or BME as it does not contain a free thiol and does not need to be removed prior to adding the maleimide.[12][16]

2. (Optional) Reduction of Disulfide Bonds:

- Rationale: Many proteins, especially antibodies, have cysteine residues that are linked as disulfide bridges, which are non-reactive with maleimides. A reduction step is necessary to generate free thiols.[16]

- Add TCEP to the protein solution to a final concentration of 10-100x molar excess over the protein.[16][22]

- Incubate for 20-30 minutes at room temperature.[12]

3. Conjugation Reaction:

- While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20x molar excess of the maleimide reagent over the protein.[15] The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid protein denaturation.

- Flush the reaction vial with an inert gas, seal it tightly, and protect it from light (especially if using a fluorescent maleimide).[12]

- Incubate for 2 hours at room temperature or overnight at 4°C.

4. Quenching and Purification:

- (Optional) Quenching: To quench any unreacted maleimide, add a free thiol compound like β-mercaptoethanol or cysteine to a final concentration of ~10 mM.

- Remove the excess, unreacted maleimide reagent and other small molecules from the labeled protein conjugate using a suitable method such as gel filtration (e.g., Sephadex G-25 column), dialysis, or HPLC.[13][22]

5. Characterization and Storage:

- Confirm conjugation and assess the degree of labeling using UV-Vis spectroscopy (if the label is a chromophore) and/or mass spectrometry.

- For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%). The conjugate can be stored at 4°C or, with the addition of 50% glycerol, at -20°C.[15]

Protocol 2: Post-Conjugation Stabilization via Ring-Opening Hydrolysis

This protocol is designed for applications like ADCs where conjugate stability is paramount.

1. Materials:

- Purified maleimide-thiol conjugate from Protocol 1.

- High pH Buffer: 0.1 M sodium phosphate, pH 8.5-9.0.

- Neutralizing Buffer: 1 M Tris-HCl, pH 7.0.

2. Procedure:

- After purifying the conjugate, confirm its formation via mass spectrometry.

- Adjust the pH of the conjugate solution to 8.5-9.0 by adding the high pH buffer.[19]

- Incubate the solution at room temperature or 37°C.

- Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete. This is indicated by a mass increase of 18 Da (the mass of water).[14]

- Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 using the neutralizing buffer for storage or downstream applications.[14]

Workflow for Selective Maleimide Conjugation

Caption: A decision workflow for robust and selective maleimide-thiol conjugation.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool for bioconjugation, whose utility is predicated on its high degree of selectivity.[1][19] This selectivity is not an inherent property but a carefully controlled outcome governed by chemical kinetics. By maintaining the reaction pH within the optimal 6.5 to 7.5 window, researchers can exploit the differential nucleophilicity of the thiolate anion versus the protonated amine, ensuring that conjugation occurs precisely at the desired cysteine residue. A comprehensive understanding of the core mechanism, the influence of critical reaction parameters, and the management of potential side reactions—hydrolysis, retro-Michael reaction, and thiazine rearrangement—is essential for success.[1][9] By implementing the robust, field-proven protocols detailed in this guide, scientists and drug developers can confidently leverage this chemistry to create innovative and effective bioconjugates for a vast array of applications.

References

-

St-Gelais, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. [Link]

-

Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. [Link]

-

Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry. [Link]

-

BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. [Link]

-

St-Gelais, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. [Link]

-

Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. PubMed. [Link]

-

Kalia, J., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2013). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. [Link]

-

Raines, R. T., et al. (2016). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem. [Link]

-

Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. [Link]

-

Bedbrook, J. R., et al. (1984). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. [Link]

-

Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

-

Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]

-

Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing. [Link]

-

Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. [Link]

-

Creative PEGWorks. Is Your Maleimide Thiol Chemistry Stable?. [Link]

-

Barradas, R. G., et al. (1976). The hydrolysis of maleimide in alkaline solution. ResearchGate. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. Polymer Chemistry. [Link]

-

Bachem AG. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. [Link]

-

Northrop, B. H., et al. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]

-

Padeira, A. T., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Open Science. [Link]

-

Jones, M. W., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. [Link]

-

ResearchGate. (2023, January 13). Maleimide Thiamichael: is it selective for Cys in a peptidic structure?. [Link]

-

Rango Exchange. Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design. [Link]

-

Zhang, C., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications. [Link]

-

The Gaj Lab. (2014, September 4). Site-Selective Labeling of a Lysine Residue in Human Serum Albumin. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. api-docs.rango.exchange [api-docs.rango.exchange]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 14. benchchem.com [benchchem.com]

- 15. biotium.com [biotium.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. dspace.library.uu.nl [dspace.library.uu.nl]

- 18. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. bioacts.com [bioacts.com]

N-(6-Aminohexyl)maleimide Hydrochloride: A Technical Guide to a Versatile Heterobifunctional Crosslinker

Abstract

Bioconjugation, the covalent linking of biomolecules, is a foundational technology driving innovation in therapeutics, diagnostics, and materials science.[1][2] Central to this field are bifunctional crosslinkers, which serve as molecular bridges to create these complex architectures.[3] This guide provides an in-depth technical examination of N-(6-Aminohexyl)maleimide hydrochloride, a premier heterobifunctional crosslinking agent. We will dissect its core chemical principles, explore the critical parameters governing its reactivity, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating precisely engineered bioconjugates, from antibody-drug conjugates (ADCs) to immobilized biosensors.

The Bifunctional Advantage: Situating N-(6-Aminohexyl)maleimide

Chemical crosslinkers are reagents that contain two or more reactive ends capable of forming stable covalent bonds with specific functional groups on other molecules.[2][4] They are broadly classified into two categories:

-

Homobifunctional Crosslinkers: Possess two identical reactive groups, making them suitable for one-step polymerization or the linking of like functional groups.

-

Heterobifunctional Crosslinkers: Feature two distinct reactive groups, enabling sequential, controlled conjugation reactions. This stepwise capability is crucial for preventing unwanted self-conjugation and for linking two different types of molecules (e.g., a protein to a drug or surface).[3]

N-(6-Aminohexyl)maleimide hydrochloride falls firmly in the heterobifunctional category. It offers a maleimide group that is highly selective for sulfhydryl (thiol) moieties and a primary amine group that can be targeted by a host of amine-reactive chemistries. This dual reactivity provides the control necessary for complex, multi-step conjugation strategies.[5]

Core Chemistry and Mechanistic Insights

A comprehensive understanding of the crosslinker's structure and reaction kinetics is paramount for its successful implementation.

Molecular Structure and Functionality

N-(6-Aminohexyl)maleimide hydrochloride is comprised of three key components:

-

Maleimide Group: This five-membered ring contains an electron-deficient carbon-carbon double bond, making it a prime target for nucleophilic attack. It is the thiol-reactive end of the molecule.[6]

-

Primary Amine Group: Located at the opposite end of the molecule, this group serves as a versatile nucleophilic handle for subsequent reactions, such as acylation with N-hydroxysuccinimide (NHS) esters.[5]

-

Hexyl Spacer Arm: This six-carbon aliphatic chain provides a flexible, hydrophilic spacer between the two reactive ends. This separation is critical as it minimizes steric hindrance, allowing conjugated molecules to maintain their native conformation and function.[7]

-

Hydrochloride Salt: The amine is supplied as a hydrochloride salt, which enhances the reagent's stability and solubility in aqueous buffers, a critical feature for most biological applications.[8]

The Thiol-Maleimide Reaction: A Controlled Michael Addition

The cornerstone of this crosslinker's utility is the highly specific reaction between the maleimide group and a thiol (typically from a cysteine residue in a protein). This proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks the double bond in the maleimide ring, forming a stable, covalent thioether bond.[9][10] This reaction is considered a "click chemistry" reaction due to its high efficiency, specificity, and mild reaction conditions.[9][11]

Critical Reaction Parameters: The Causality Behind Experimental Choices

Meticulous control over reaction conditions is essential for maximizing yield and specificity.

-

pH: This is the most critical parameter. The optimal range is pH 6.5-7.5 .[10][12]

-

The "Why": Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is too low, as the thiol group (R-SH) remains protonated, slowing the reaction. Above pH 7.5, two competing side reactions accelerate: 1) reaction with primary amines (e.g., lysine residues), which become deprotonated and thus more nucleophilic, leading to a loss of specificity, and 2) hydrolysis of the maleimide ring itself, rendering it inert.[12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[9][10]

-

-

Temperature: Reactions are typically performed at room temperature (1-2 hours) or 4°C (overnight).[12] Higher temperatures increase the reaction rate but also accelerate the rate of maleimide hydrolysis.[12] The choice is a balance between reaction efficiency and reagent stability.

-

Solvent for Stock Solutions: N-(6-Aminohexyl)maleimide hydrochloride should be dissolved in an anhydrous organic solvent like DMSO or DMF for stock solutions and stored at -20°C in aliquots.[12] Preparing aqueous stock solutions is strongly discouraged as it will lead to rapid hydrolysis and inactivation of the maleimide group.[12]

Understanding Stability: Hydrolysis and the Retro-Michael Reaction

While the thioether bond is generally stable, two phenomena must be understood for advanced applications.

-